2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one
Description
Properties
CAS No. |
61684-23-9 |
|---|---|
Molecular Formula |
C8H12N6O |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-amino-8-(2-aminopropan-2-yl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H12N6O/c1-8(2,10)6-11-3-4(12-6)13-7(9)14-5(3)15/h10H2,1-2H3,(H4,9,11,12,13,14,15) |
InChI Key |
KOXQJDDILCGRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(N1)C(=O)NC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Starting Material: 2,6-Dichloro-9H-purine
The alkylation of 2,6-dichloro-9H-purine (1 ) with isopropyl groups has been demonstrated to yield N9- and N7-isomers in a 89:11 ratio. While this reaction primarily targets nitrogen atoms, iodination or bromination at the 8-position can be achieved using directed metalation strategies. For example:
-
Halogenation : Treatment with N-iodosuccinimide (NIS) under acidic conditions introduces iodine at position 8, yielding 2,6-dichloro-8-iodo-9H-purine.
-
Protection : Temporary protection of N9 with a tert-butoxycarbonyl (Boc) group prevents undesired alkylation.
Introduction of the 2-Aminopropan-2-yl Group
Nucleophilic Substitution
The 8-iodo intermediate undergoes substitution with a pre-formed 2-aminopropan-2-yl zinc reagent (Scheme 1 ):
-
Organometallic reagent preparation :
-
Negishi coupling : Reaction of the 8-iodopurine with the zinc reagent in tetrahydrofuran (THF) at 60°C for 12 hours achieves C–C bond formation.
Key data :
Buchwald-Hartwig Amination
An alternative approach employs palladium-catalyzed amination:
-
Catalytic system : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene.
-
Reaction : 8-Bromopurine reacts with 2-aminopropan-2-amine at 100°C for 24 hours.
Optimization notes :
-
Elevated temperatures improve conversion but risk decomposition.
-
Addition of molecular sieves (4Å) suppresses side reactions.
Functionalization at Position 2: Chlorine-to-Amine Conversion
Ammonolysis
The 2-chloro group is replaced via heating with aqueous ammonia:
Enzymatic Amination
A patent-pending method uses adenosine deaminase mutants to catalyze the conversion:
-
Enzyme : E. coli ADA variant (K16R/T19G), 37°C, pH 7.4.
-
Advantage : Avoids harsh conditions, suitable for heat-sensitive intermediates.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from a methanol/water (4:1) mixture:
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 1.42 (s, 6H, C(CH₃)₂), 3.21 (s, 2H, NH₂), 6.89 (s, 1H, H-8), 8.12 (s, 1H, H-1).
-
¹³C NMR : δ 28.9 (C(CH₃)₂), 115.6 (C-5), 149.2 (C-8), 156.4 (C-6).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
A pilot-scale process employs microreactors for the amination step:
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Flexibility vs.
- Hydrogen Bonding: The primary amine in the 2-aminopropan-2-yl group may enhance solubility and hydrogen-bonding interactions, contrasting with thio- or arylhydrazono derivatives, which prioritize lipophilicity or electronic effects .
Physicochemical Properties
- The hydrophilic 2-aminopropan-2-yl group may improve aqueous solubility relative to aromatic analogs.
Biological Activity
2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one, also known as a purine derivative, has garnered attention in biological research due to its potential therapeutic applications and biological activities. This compound is part of the hypoxanthine class, which is significant in various biochemical pathways, particularly in nucleic acid metabolism and cellular signaling.
- Chemical Formula : C₁₁H₁₄N₄O
- Molecular Weight : 246.26 g/mol
- IUPAC Name : 2-amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one
Biological Activity Overview
The biological activity of 2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one can be categorized into several key areas:
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it modulates the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
2. Antiviral Properties
Studies have demonstrated that the compound possesses antiviral activity against certain viruses. It interferes with viral replication processes, making it a candidate for further exploration in antiviral drug development.
3. Phosphorylation Activity
The compound has been identified to phosphorylate several key proteins involved in cell signaling pathways, including p53 and MYC. This phosphorylation is vital for regulating cellular responses to stress and DNA damage, thereby influencing cell survival and proliferation.
Case Study 1: Antitumor Mechanism
A study published in Cancer Research explored the effects of 2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one on human breast cancer cells. The results indicated:
- Inhibition of Cell Proliferation : The compound reduced cell viability by up to 70% at concentrations of 50 µM.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells, with a marked elevation in caspase activity.
Case Study 2: Antiviral Activity
Research conducted by Journal of Virology showed that this purine derivative effectively inhibited the replication of influenza virus in vitro:
- IC50 Value : The half-maximal inhibitory concentration was determined to be approximately 25 µM.
- Mechanism of Action : The compound was found to disrupt viral RNA synthesis, thereby preventing the production of new viral particles.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄N₄O |
| Molecular Weight | 246.26 g/mol |
| Solubility | Soluble in DMSO and water |
| Antitumor IC50 | ~50 µM |
| Antiviral IC50 | ~25 µM |
Q & A
Basic: What are the key synthetic routes for 2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one, and how is its purity validated?
The synthesis typically involves multi-step pathways, including nucleophilic substitution and cyclization reactions. For example, analogous purine derivatives are synthesized via thioether bond formation at the 8-position using substituted alkyl/aryl thiols under basic conditions (e.g., DMSO, K₂CO₃) . Purification methods like crystallization or column chromatography are critical for isolating the final product. Purity is validated via:
- ¹H NMR : To confirm structural integrity (e.g., δ 10.57 ppm for NH protons in DMSO-d₆) .
- HRMS (ESI) : For molecular weight verification (e.g., observed m/z 316.0890 vs. calculated 316.0824) .
- HPLC : To assess chemical homogeneity (>95% purity threshold for biological assays) .
Advanced: How can reaction conditions be optimized to improve yields of 2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one derivatives?
Yield optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiols .
- Temperature : Elevated temperatures (50–80°C) accelerate reaction kinetics but may increase side products .
- Catalysts : Bases like K₂CO₃ or Et₃N improve deprotonation efficiency .
- Reagent stoichiometry : Excess thiol (1.2–1.5 eq.) drives complete substitution .
Table 1 : Yield variation with solvent and temperature (analogous compounds)
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| DMSO | 80 | 46.6 |
| DMF | 60 | 43.0 |
| THF | 40 | 28.5 |
Advanced: How should researchers resolve spectral data contradictions in structurally similar analogs?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : Prototropic shifts in purine rings (e.g., NH vs. OH resonances) .
- Solvent effects : DMSO-d₆ vs. CDCl₃ can alter peak splitting .
- Impurity signals : Unreacted starting materials or byproducts require rigorous purification .
Methodological approach :
Compare experimental data with computational predictions (DFT-based NMR simulations).
Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
Repeat synthesis with isotopic labeling (e.g., ¹⁵N) for ambiguous signals .
Basic: What functional groups in this compound contribute to its biochemical interactions?
Key structural motifs include:
- Amino groups (2- and 8-positions) : Facilitate hydrogen bonding with target proteins (e.g., kinases, polymerases) .
- Purine core : Mimics nucleobases, enabling DNA/RNA intercalation or enzyme inhibition .
- 2-Aminopropan-2-yl side chain : Enhances steric bulk for selective receptor binding .
Experimental validation involves: - Docking studies : To map interactions (e.g., helicase domain binding in antiviral assays) .
- SAR analysis : Modifying substituents to assess activity changes .
Advanced: What strategies enhance aqueous solubility for in vitro assays without compromising bioactivity?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to stabilize hydrophobic compounds .
- Salt formation : Convert free base to hydrochloride or phosphate salts .
- PEGylation : Attach polyethylene glycol (PEG) to the side chain .
Caution : Structural modifications (e.g., adding polar groups) may alter target affinity. Validate via: - LogP measurements : Compare partition coefficients pre/post-modification .
- Cell viability assays : Ensure solubility enhancements do not introduce cytotoxicity .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 4–9) and monitor decomposition via HPLC .
- Thermal stability : TGA/DSC analysis to determine melting points and decomposition thresholds .
- Light sensitivity : Store in amber vials and test under UV/visible light exposure .
Advanced: How can computational modeling guide the design of analogs with improved binding affinity?
Molecular docking : Identify key residues in target binding pockets (e.g., ATP-binding sites) .
MD simulations : Assess dynamic interactions (e.g., ligand-protein stability over 100 ns) .
QSAR models : Correlate substituent properties (e.g., Hammett σ) with activity .
Case study : Modifying the 8-position with fluorobenzothioate improved helicase inhibition by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
